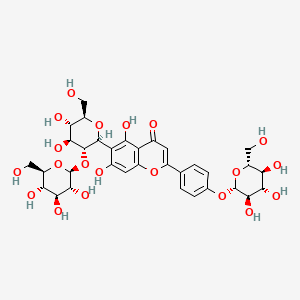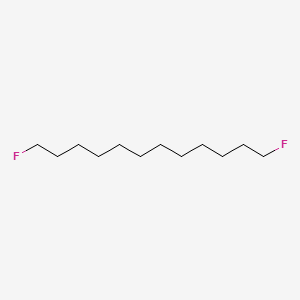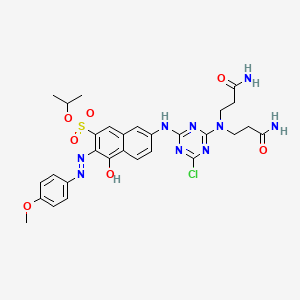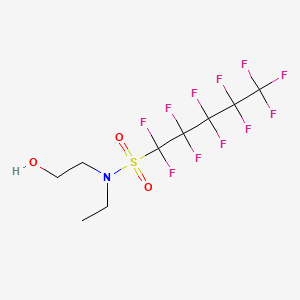
(S,R.S)-AHPC-PEG4-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S, R, S)-AHPC-PEG4-NHS ester is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique stereochemistry, which is denoted by the (S, R, S) configuration. The compound is often used in various scientific research applications due to its ability to form stable linkages with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S, R, S)-AHPC-PEG4-NHS ester typically involves the esterification reaction between an alcohol and a carboxylic acid. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion . The general reaction scheme is as follows:
R-COOH+R’-OH→R-COOR’+H2O
In the case of (S, R, S)-AHPC-PEG4-NHS ester, the specific reactants and conditions would be tailored to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of esters, including (S, R, S)-AHPC-PEG4-NHS ester, often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
(S, R, S)-AHPC-PEG4-NHS ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst, such as hydrochloric acid, and water.
Basic Hydrolysis (Saponification): Utilizes a strong base, such as sodium hydroxide, to produce a carboxylate salt and alcohol.
Reduction: Involves the use of lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Transesterification: New ester and alcohol.
Wissenschaftliche Forschungsanwendungen
(S, R, S)-AHPC-PEG4-NHS ester has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (S, R, S)-AHPC-PEG4-NHS ester involves the formation of a covalent bond between the ester group and a nucleophile, such as an amine or hydroxyl group. This reaction is facilitated by the electrophilic nature of the carbonyl carbon in the ester, which is susceptible to nucleophilic attack . The resulting product is a stable amide or ester linkage, depending on the nucleophile involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl acetate
- Ethyl propanoate
- Isopropyl butyrate
Uniqueness
(S, R, S)-AHPC-PEG4-NHS ester is unique due to its specific stereochemistry and functional groups, which allow it to form stable linkages with a variety of nucleophiles. This makes it particularly useful in applications where stability and specificity are crucial .
Eigenschaften
Molekularformel |
C38H53N5O12S |
|---|---|
Molekulargewicht |
803.9 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C38H53N5O12S/c1-25-34(56-24-40-25)27-7-5-26(6-8-27)22-39-36(49)29-21-28(44)23-42(29)37(50)35(38(2,3)4)41-30(45)11-13-51-15-17-53-19-20-54-18-16-52-14-12-33(48)55-43-31(46)9-10-32(43)47/h5-8,24,28-29,35,44H,9-23H2,1-4H3,(H,39,49)(H,41,45)/t28-,29+,35-/m1/s1 |
InChI-Schlüssel |
NRGOXURBVINXIF-DTHISRBOSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13420214.png)
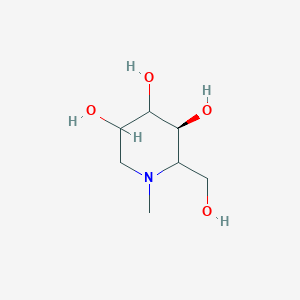
![(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione](/img/structure/B13420227.png)
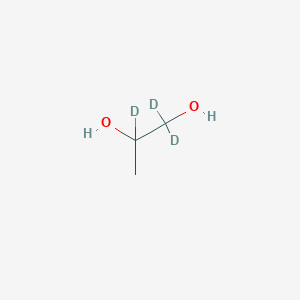
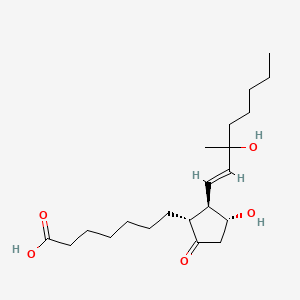
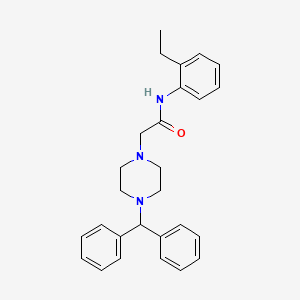
![1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone](/img/structure/B13420251.png)
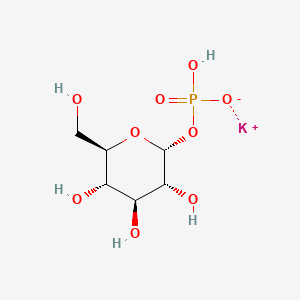
![(8S,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B13420257.png)
